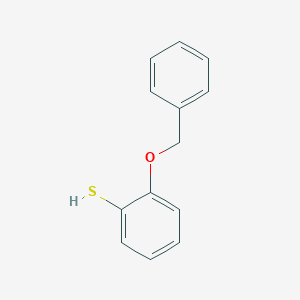

2-(Benzyloxy)thiophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

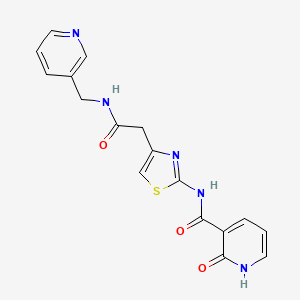

2-(Benzyloxy)thiophenol, also known as BZTP, is a chemical compound that belongs to the class of thiophenols. It has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis and material science.

Wissenschaftliche Forschungsanwendungen

Environmental and Biological Detection

A significant application of thiophenol derivatives, including 2-(Benzyloxy)thiophenol, is in the detection and monitoring of thiophenol levels in environmental and biological systems. A ratiometric fluorescent probe, DCVP-DNP, was developed for the visualization of thiophenol in environmental samples and living cells. This probe offers high selectivity for thiophenol through a thiophenol-triggered nucleophilic substitution reaction, and its emission intensities linearly correlate with thiophenol concentration, facilitating precise measurement. The probe’s capability to operate in water samples and its potential applications in environmental and biological systems underscore its importance (Shen et al., 2020).

Additionally, another reaction-based fluorescence signaling probe utilizing 2-(2-aminophenyl)benzothiazole for thiophenol has been designed. This probe demonstrated pronounced off–on-type fluorescence signaling behavior towards thiophenol, offering selective and sensitive detection methods. It was applied in monitoring thiophenol levels in simulated wastewater, showcasing its practical application in environmental monitoring (Choi et al., 2017).

Synthesis and Chemical Applications

This compound derivatives play a crucial role in the synthesis of complex organic compounds. A method has been proposed for synthesizing 2-arylbenzo[b]thiophenes, which are important due to their use as selective estrogen receptor modulators. The method involves an aromatic nucleophilic substitution reaction and Heck-type coupling, providing a direct route from the benzo[b]thiophene core to the desired derivatives (David et al., 2005).

Furthermore, thiophenols, including this compound derivatives, have been utilized as protic nucleophilic triggers in aryne three-component coupling. This synthetic approach allows for the mild synthesis of 2-arylthio benzyl alcohol derivatives and demonstrates the versatility of thiophenols in facilitating complex organic reactions (Bhattacharjee et al., 2020).

Applications in Polymer Science

This compound derivatives also find applications in polymer science. A notable instance is the use of polymer-supported thiophenol for the synthesis and purification of a benzimidazol-2-one library. This approach, employing polymer-supported thiophenol to remove excess alkylating agents, resulted in the production of mono- and di-substituted benzimidazol-2-ones with high yield and purity, highlighting the utility of thiophenol derivatives in fine-tuning synthetic processes (Ermann et al., 2000).

Eigenschaften

IUPAC Name |

2-phenylmethoxybenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNQXSQBZZNPPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2488911.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2488918.png)

![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)